Antrocinnamomin A

CAS No.: 1030612-01-1

Cat. No.: VC1948501

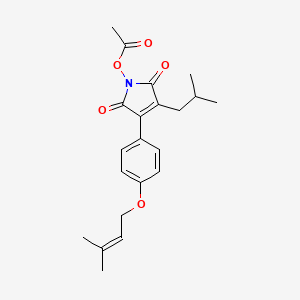

Molecular Formula: C21H25NO5

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1030612-01-1 |

|---|---|

| Molecular Formula | C21H25NO5 |

| Molecular Weight | 371.4 g/mol |

| IUPAC Name | [3-[4-(3-methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)-2,5-dioxopyrrol-1-yl] acetate |

| Standard InChI | InChI=1S/C21H25NO5/c1-13(2)10-11-26-17-8-6-16(7-9-17)19-18(12-14(3)4)20(24)22(21(19)25)27-15(5)23/h6-10,14H,11-12H2,1-5H3 |

| Standard InChI Key | UZWGAKUWSJOJSJ-UHFFFAOYSA-N |

| SMILES | CC(C)CC1=C(C(=O)N(C1=O)OC(=O)C)C2=CC=C(C=C2)OCC=C(C)C |

| Canonical SMILES | CC(C)CC1=C(C(=O)N(C1=O)OC(=O)C)C2=CC=C(C=C2)OCC=C(C)C |

Introduction

Chemical Structure and Properties

Antrocinnamomin A belongs to a class of N-acetoxy-containing maleimide derivatives with the molecular formula C21H25NO5 and a molecular weight of 371.4 g/mol . The structure is characterized by a maleimide core with an N-acetoxy group, which is a distinctive feature rarely found in fungal metabolites . The compound's IUPAC name is [3-[4-(3-methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)-2,5-dioxopyrrol-1-yl] acetate .

Structural Features

The structure of Antrocinnamomin A contains several key components:

-

A maleimide core (2,5-dioxopyrrol) with an N-acetoxy substituent

-

A 4-(3-methylbut-2-enoxy)phenyl group at position 3

-

A 2-methylpropyl (isobutyl) substituent at position 4

The computed properties of Antrocinnamomin A include:

Source and Natural Occurrence

Fungal Origin

Antrocinnamomin A has been isolated from the fruiting bodies and mycelium of Antrodia cinnamomea (also known as Antrodia camphorata), a rare medicinal mushroom endemic to Taiwan . This basidiomycete fungus grows specifically on the inner heartwood of Cinnamomum kanehirai, a tree species native to Taiwan's mountainous regions .

Related Species

The compound has also been reported in Taiwanofungus camphoratus, which is taxonomically related to Antrodia cinnamomea . Both fungi have been used in traditional Taiwanese medicine for centuries, primarily for treating liver disorders, food poisoning, and alcohol-related conditions .

Isolation and Characterization

Antrocinnamomin A was first isolated from the fruiting bodies of Antrodia cinnamomea alongside other related compounds like antrocinnamomins B, C, and D . The isolation typically involves extraction with organic solvents such as ethanol or methanol, followed by various chromatographic techniques for purification .

Analytical Methods

The structure elucidation of Antrocinnamomin A has been accomplished through various spectroscopic techniques:

-

Mass spectrometry (MS) - providing molecular weight and fragmentation patterns

-

Infrared spectroscopy (IR) - identifying functional groups

-

Nuclear magnetic resonance (NMR) - determining the structural configuration

-

X-ray crystallography - confirming the three-dimensional structure

The compound can be identified by its characteristic spectral properties, including its unique NMR signals that distinguish it from other related compounds in the extract .

Structural Significance

Unique Structural Features

Antrocinnamomin A is particularly notable for its N-acetoxy group, a structural feature rarely found in fungal metabolites . This unique characteristic has attracted significant attention from natural product chemists investigating novel secondary metabolites from medicinal fungi.

Comparison with Other Antrocinnammomins

The antrocinnamomin family includes several related compounds that share structural similarities but differ in specific functional groups:

| Compound | Molecular Formula | Distinguishing Features | Reference |

|---|---|---|---|

| Antrocinnamomin A | C21H25NO5 | N-acetoxy-maleimide core | |

| Antrocinnamomin D | C19H24O4 | Furanone structure with hydroxyl group |

Antrocinnamomin D differs significantly from Antrocinnamomin A in that it possesses a 2-hydroxy-4-[4-(3-methylbut-2-enoxy)phenyl]-3-(2-methylpropyl)-2H-furan-5-one structure instead of the maleimide structure found in Antrocinnamomin A .

Research Studies and Findings

Pharmacological Investigations

Recent studies have explored the pharmacological properties of compounds from Antrodia cinnamomea, including Antrocinnamomin A . The research has particularly focused on:

-

Hepatoprotective effects: Studies suggest potential benefits in protecting liver cells against toxins

-

Immunomodulatory activities: Enhancement of natural killer cell and dendritic cell populations

-

Antioxidant properties: Scavenging of free radicals and reduction of oxidative stress

Biosynthetic Pathway

The biosynthesis of Antrocinnamomin A in Antrodia cinnamomea likely involves the mevalonate pathway and terpenoid biosynthesis pathways . Genomic and transcriptomic analyses of Antrodia cinnamomea have revealed genes involved in the biosynthesis of secondary metabolites, including those responsible for the production of maleimide derivatives like Antrocinnamomin A .

Key enzymes potentially involved in the biosynthesis include:

-

Polyketide synthases

-

Cytochrome P450 enzymes

-

Methyltransferases

-

Prenyltransferases

Future Research Perspectives

Several areas require further investigation to fully understand the potential of Antrocinnamomin A:

-

Structure-activity relationship studies to identify the pharmacophore responsible for biological activities

-

Detailed mechanism of action studies at the molecular level

-

In vivo efficacy and toxicity evaluations

-

Development of synthetic routes to produce the compound and its derivatives

-

Clinical studies to assess therapeutic potential in humans

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume